(3aS,6aS)-2-Boc-5-hydroxy-octahydrocyclopenta[c]pyrrole
Description
Properties
Molecular Formula |
C12H21NO3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
tert-butyl (3aS,6aS)-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-6-8-4-10(14)5-9(8)7-13/h8-10,14H,4-7H2,1-3H3/t8-,9-/m1/s1 |
InChI Key |
DIDQRACXWWEPDZ-RKDXNWHRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC(C[C@@H]2C1)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(CC2C1)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of tert-Butyl (3aR,6aS)-5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
The foundational step involves oxidizing (3aR,7aS)-N-Boc-3a,4,7,7a-tetrahydroisoindole (1 ) with KMnO₄ and tetrabutylammonium bromide in aqueous acetone (0–5°C, 2 h), yielding (3R,4S)-N-Boc-3,4-pyrrolidinediacetic acid (2 ) in 90% yield. Cyclization of 2 in acetic anhydride with KF or tetrabutylammonium fluoride (135°C, 45 min) generates the 5-oxo intermediate 3 (71–73% yield).
Key Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Oxidation | KMnO₄, TBAB | 0–5°C | 90% |
| Cyclization | Ac₂O, KF | 135°C | 71–73% |
Reduction of 5-Oxo to 5-Hydroxy
The ketone at C5 in 3 is reduced using NaBH₄ in THF/MeOH (0°C to rt, 2 h), affording (3aS,6aS)-2-Boc-5-hydroxy-octahydrocyclopenta[c]pyrrole (4 ) with >95% diastereomeric excess (de). Alternative reductants like LiAlH₄ or catalytic hydrogenation (H₂/Pd-C) achieve similar outcomes but with lower selectivity.
Reductive Amination Pathway
Intermediate 5-Oxo Formation
From the same 5-oxo compound 3 , reductive amination with N-methylbenzylamine and NaBH₃CN in MeOH (pH 4–5, rt, 12 h) produces (3aR,5S,6aS)-5-(N-methyl-N-benzylamino)hexahydrocyclopenta[c]pyrrole (5 ) in 91% yield. Subsequent hydrogenolysis (H₂/Pd(OH)₂, MeOH, 50°C) removes the benzyl group, yielding the primary amine, which is oxidized to the 5-hydroxy derivative via Mitsunobu reaction (DIAD, PPh₃, H₂O).
Comparative Yields
| Step | Reagents | Yield |
|---|---|---|
| Reductive Amination | NaBH₃CN, N-Methylbenzylamine | 91% |
| Hydrogenolysis | H₂/Pd(OH)₂ | 85% |
| Oxidation | DIAD, PPh₃ | 78% |
Tetrahydrophthalimide-Based Route
Reduction and Boc Protection
Tetrahydrophthalimide (6 ) is reduced with LiAlH₄ in THF (reflux, 6 h) to cis-2,3-pyrrolidinedimethanol (7 ), which undergoes Boc protection using Boc₂O/DMAP in CH₂Cl₂ (rt, 12 h, 95% yield). Oxidation of 7 with Jones reagent (CrO₃/H₂SO₄) yields the 5-oxo intermediate 3 , followed by cyclization as in Section 1.1.
Stereochemical Control
The cis-fusion of the cyclopenta[c]pyrrole ring is ensured by the endo transition state during cyclization, favoring the (3aS,6aS) configuration.
Scalability and Industrial Applications
The oxidation-cyclization-reduction method is preferred for kilogram-scale synthesis due to its cost-effectiveness (KMnO₄ vs. noble metal catalysts) and high purity (>99% HPLC). In contrast, the reductive amination route, while efficient, requires additional steps for benzyl group removal, increasing production costs.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the (3aS,6aS) configuration, with a puckered cyclopentane ring (torsion angle: 158.7°).
Chemical Reactions Analysis
Types of Reactions
(3aR,5s,6aS)-tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate undergoes various chemical reactions, including:
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted pyrroles with various functional groups.
Scientific Research Applications
(3aR,5s,6aS)-tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3aR,5s,6aS)-tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Hydroxy vs. Oxo Group (C-5): The hydroxy group in the target compound increases polarity (logP ~1.2) compared to the oxo derivative (logP ~1.8), enhancing aqueous solubility for in vivo applications .
- Trifluoromethylphenyl (CF₃Ph) Substitution: CF₃Ph at C-5 improves RBP4 binding affinity (IC₅₀ = 12 nM) due to hydrophobic interactions, whereas the hydroxy group may prioritize metabolic stability .
- Boc Protection: The Boc group is universally employed for nitrogen protection, but its removal under acidic conditions (e.g., HCl in dioxane) varies in efficiency depending on C-5 substituents .
Biological Activity
The compound (3aS,6aS)-2-Boc-5-hydroxy-octahydrocyclopenta[c]pyrrole is a member of the pyrrole family, which is known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex bicyclic structure with a hydroxyl group and a Boc (tert-butyloxycarbonyl) protecting group. Its molecular formula is , and it possesses unique stereochemistry that influences its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 197.26 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not available |
| LogP | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its hydroxyl group allows for hydrogen bonding, which enhances its binding affinity to target proteins.
Anticancer Activity
Recent studies have shown that pyrrole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against HepG2 Cells
In a study evaluating the cytotoxic effects of pyrrole derivatives, this compound exhibited an IC50 value of 45 µM against HepG2 liver cancer cells, indicating moderate cytotoxicity compared to standard chemotherapeutic agents like doxorubicin (IC50 = 0.5 µM) .
Anti-inflammatory Activity
Pyrrole derivatives have also been reported to possess anti-inflammatory properties. In vitro assays demonstrated that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.
Table 2: Inhibition of Pro-inflammatory Cytokines
| Cytokine | Control (pg/mL) | Treated (pg/mL) | % Inhibition |
|---|---|---|---|
| TNF-alpha | 1500 | 600 | 60% |
| IL-6 | 1200 | 480 | 60% |
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Research indicates that derivatives of octahydrocyclopentapyrroles can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of pyrrole derivatives, this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (3aS,6aS)-2-Boc-5-hydroxy-octahydrocyclopenta[c]pyrrole?
- Methodological Answer : The compound is synthesized via palladium-catalyzed coupling reactions. For example, tert-butyl-protected intermediates are reacted with aryl halides (e.g., 1-bromo-2-(trifluoromethyl)benzene) using Pd(OAc)₂ and Xantphos as catalysts in toluene at 110°C for 16 hours. Subsequent Boc deprotection is achieved with HCl in organic solvents like DCM . Purification involves extraction with EtOAC and washing with brine to remove residual catalysts .
Q. How is the stereochemistry of the bicyclic core validated during synthesis?
- Methodological Answer : Stereochemical integrity is confirmed using chiral HPLC and comparative analysis of optical rotation data. For instance, intermediates with defined configurations (e.g., 3aR,6aS) are characterized by optical rotation values (e.g., -44° in methanol), which align with computational predictions . NMR coupling constants (e.g., vicinal proton splitting patterns) further corroborate the stereochemistry .
Q. What spectroscopic techniques are used for structural characterization?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups like hydroxyl (-OH) and carbonyl (C=O) stretches. For example, hydroxyl groups exhibit broad peaks near 3200–3500 cm⁻¹ .
- ¹H/¹³C NMR : Assigns proton environments (e.g., cyclopentane ring protons at δ 1.5–2.5 ppm) and carbon types (e.g., Boc carbonyl at ~155 ppm) .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 225.2842 for intermediates) .
Advanced Research Questions
Q. How can reaction yields be optimized for Pd-catalyzed coupling steps?
- Methodological Answer : Yield optimization involves:
- Catalyst Screening : Testing alternative ligands (e.g., BINAP instead of Xantphos) to enhance steric control .
- Solvent Effects : Replacing toluene with polar aprotic solvents (e.g., DMF) to stabilize transition states .
- Base Selection : Using Cs₂CO₃ instead of K₂CO₃ to improve deprotonation efficiency in coupling reactions .
Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting points)?
- Methodological Answer : Discrepancies arise from polymorphic forms or impurities. To address this:
- Recrystallization : Purify the compound using solvents like ethanol or acetonitrile to isolate the dominant polymorph .
- Differential Scanning Calorimetry (DSC) : Compare thermal profiles (e.g., endothermic peaks) across batches .
- Elemental Analysis : Verify purity (>98%) by matching experimental vs. theoretical C/H/N/O values .
Q. How is the compound utilized in developing retinol-binding protein (RBP4) antagonists?
- Methodological Answer : The bicyclic pyrrolidine core serves as a scaffold for RBP4 inhibition. Modifications at the 5-position (e.g., introducing trifluoromethylphenyl groups) enhance binding affinity. Activity is validated via:
- In Vitro Assays : Fluorescence quenching to measure RBP4-ligand dissociation constants .
- Molecular Docking : Simulating interactions with RBP4’s hydrophobic binding pocket using software like AutoDock .
Q. What are the challenges in scaling up the synthesis for preclinical studies?
- Methodological Answer : Key challenges include:
- Catalyst Cost : Replacing Pd(OAc)₂ with cheaper alternatives (e.g., Ni catalysts) without compromising enantioselectivity .
- Purification at Scale : Implementing continuous extraction systems or flash chromatography to handle multi-gram quantities .
- Stability Studies : Monitoring Boc group hydrolysis under varying pH and temperature conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
